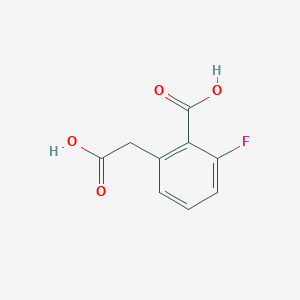

2-(Carboxymethyl)-6-fluorobenzoic acid

Description

Significance of Fluorine in Organic Molecules for Synthetic Applications

The introduction of fluorine into organic molecules has become a profoundly impactful strategy in modern organic and medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to a carbon scaffold that are not achievable with other halogens or hydrogen. Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows it to replace hydrogen without significant steric alteration, yet its electronic effects are substantial.

Key properties influenced by fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to metabolic cleavage by enzymes. This characteristic is frequently exploited in drug design to block metabolically vulnerable sites in a molecule, thereby enhancing its biological half-life.

Acidity (pKa) Modulation: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic protons, such as those in carboxylic acids, making them stronger acids. Conversely, it can decrease the basicity of adjacent amines, which can improve a drug candidate's bioavailability by enhancing membrane permeation. amanote.com

Binding Affinity and Conformation: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. Strategic placement of fluorine can alter a molecule's conformation and electronic distribution, leading to enhanced binding affinity and selectivity for a target protein. amanote.com

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can influence its absorption, distribution, and transport properties across biological membranes.

These attributes have led to a significant number of fluorinated compounds among commercially available pharmaceuticals and agrochemicals, underscoring the strategic importance of developing synthetic methods for their creation.

Overview of Benzoic Acid Scaffolds as Chemical Building Blocks

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis due to their versatile reactivity and structural rigidity. The aromatic ring provides a stable scaffold that can be functionalized through electrophilic aromatic substitution, while the carboxylic acid group serves as a handle for a wide array of chemical transformations.

The carboxylic acid moiety can be converted into esters, amides, acid chlorides, and other functional groups, making it a cornerstone for constructing more complex molecular architectures. Furthermore, the planar nature of the benzene (B151609) ring and the defined positions of its substituents make benzoic acid derivatives ideal components in supramolecular chemistry and materials science. They are frequently used to construct metal-organic frameworks (MOFs), liquid crystals, and polymers. In medicinal chemistry, the benzoic acid scaffold is a common feature in numerous therapeutic agents, where the carboxylic acid group often serves as a key interaction point with biological targets.

Contextualization of 2-(Carboxymethyl)-6-fluorobenzoic Acid within Aromatic Carboxylic Acid Chemistry

This compound is a disubstituted aromatic dicarboxylic acid. Its structure is characterized by a benzoic acid core with two substituents, a fluorine atom and a carboxymethyl group [-CH2COOH], at the ortho positions (positions 2 and 6 relative to the primary carboxyl group). This specific substitution pattern places it within the class of sterically hindered aromatic acids and introduces several notable chemical features.

The presence of two substituents flanking the primary carboxylic acid group leads to a phenomenon known as the ortho-effect . Generally, ortho-substituted benzoic acids are stronger acids than their meta or para isomers, regardless of the substituent's electronic nature. libretexts.orgquora.com This is attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring. This twisting disrupts the resonance stabilization between the carboxyl group and the aromatic ring, which in turn stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing acidity. quora.com

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide predicted physicochemical properties for a closely related isomer and experimental data for the parent compound, 2-Fluorobenzoic acid, for contextual comparison.

Table 1: Predicted Physicochemical Properties of 2-(Carboxymethyl)-3-fluorobenzoic acid (Isomer)

Note: The following data is for the isomer 2-(Carboxymethyl)-3-fluorobenzoic acid and is computationally predicted. It should be considered as an estimate.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₇FO₄ | chemicalbook.com |

| Molecular Weight | 198.15 g/mol | chemicalbook.com |

| Boiling Point | 384.9 ± 27.0 °C | chemicalbook.com |

| Density | 1.482 ± 0.06 g/cm³ | chemicalbook.com |

| pKa | 3.42 ± 0.36 | chemicalbook.com |

Table 2: Experimental Physicochemical Properties of 2-Fluorobenzoic Acid

Note: This data is for the parent compound 2-Fluorobenzoic acid and provides a baseline for understanding the properties of the ortho-fluoro-substituted benzoic acid scaffold.

| Property | Value | Source |

| CAS Number | 445-29-4 | nih.govnist.govchemicalbook.com |

| Molecular Formula | C₇H₅FO₂ | nih.govnist.govchemicalbook.com |

| Molecular Weight | 140.11 g/mol | nih.govnist.govchemicalbook.com |

| Melting Point | 122-125 °C | chemicalbook.com |

| Water Solubility | Slightly soluble | chemicalbook.com |

| pKa | 3.27 (at 25°C) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyl)-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOWHJPTKJKKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Carboxymethyl 6 Fluorobenzoic Acid

Direct Synthesis Approaches

Direct synthesis of 2-(Carboxymethyl)-6-fluorobenzoic acid typically involves the sequential introduction and modification of functional groups on a fluorinated benzene (B151609) core. These methods are characterized by their reliance on classical organic reactions to build the target molecule.

Multistep Synthetic Routes from Readily Available Precursors

A common strategy for synthesizing polysubstituted aromatic compounds like this compound is to start with a simple, commercially available fluorinated precursor and introduce the required functional groups in a stepwise manner.

One plausible route begins with a readily available precursor such as 2-fluoro-6-nitrotoluene (B1294474). This starting material can undergo a series of transformations to install the necessary carboxylic acid and carboxymethyl groups. A key challenge in the synthesis is controlling the regiochemistry of the substitutions to obtain the desired 1,2,6-substitution pattern.

A representative synthetic sequence could involve the following key steps:

Oxidation of the Methyl Group: The methyl group of 2-fluoro-6-nitrotoluene can be oxidized to a carboxylic acid. This is a common transformation that can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This step yields 2-fluoro-6-nitrobenzoic acid.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group (-NH₂). This reduction is typically carried out using methods such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl), resulting in 2-amino-6-fluorobenzoic acid. guidechem.com

Diazotization and Sandmeyer-type Reaction: The amino group can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. This diazonium intermediate is then subjected to a Sandmeyer-type reaction to introduce a cyano group (-CN) or a halogen that can later be converted to the carboxymethyl group. For instance, reaction with copper(I) cyanide would yield 2-cyano-6-fluorobenzoic acid.

Hydrolysis to the Carboxymethyl Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxymethyl group (-CH₂COOH). This final step would yield the target molecule, this compound.

This multistep approach allows for the systematic construction of the molecule, with each step building upon the previous one to achieve the desired substitution pattern.

The introduction of the two carboxylic acid-containing moieties is a critical aspect of the synthesis.

Carboxylation: As mentioned, the first carboxylic acid group is often introduced by the oxidation of a methyl group. Alternatively, if starting from a precursor like 2-bromo-6-fluorotoluene, a Grignard reaction followed by quenching with carbon dioxide (CO₂) could be employed to install the carboxylic acid. guidechem.com

Carboxymethylation: The introduction of the carboxymethyl group (-CH₂COOH) often requires more intricate strategies. One approach, as outlined above, is the conversion of an amino group to a cyano group, followed by hydrolysis. An alternative would be a palladium-catalyzed cross-coupling reaction to introduce a two-carbon unit that can be subsequently oxidized.

Below is a table summarizing a potential multistep synthetic route.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Fluoro-6-nitrotoluene | 1. KMnO₄, H₂O, heat; 2. H₃O⁺ | 2-Fluoro-6-nitrobenzoic acid |

| 2 | 2-Fluoro-6-nitrobenzoic acid | H₂, Pd/C, Ethanol | 2-Amino-6-fluorobenzoic acid |

| 3 | 2-Amino-6-fluorobenzoic acid | 1. NaNO₂, HCl, 0 °C; 2. CuCN, KCN | 2-Cyano-6-fluorobenzoic acid |

| 4 | 2-Cyano-6-fluorobenzoic acid | H₃O⁺, heat | This compound |

Advanced Synthetic Transformations

More contemporary approaches to the synthesis of this compound may employ advanced catalytic methods to achieve greater efficiency and functional group tolerance.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. libretexts.org In the context of synthesizing this compound, an SNAr reaction could be envisioned on a substrate like 2,6-difluorobenzoic acid or a derivative thereof.

The presence of the electron-withdrawing carboxylic acid group activates the fluorine atoms towards nucleophilic attack. A suitable nucleophile, such as the enolate of a malonic ester, could displace one of the fluorine atoms. Subsequent hydrolysis and decarboxylation of the malonic ester moiety would then yield the desired carboxymethyl group.

A key consideration in this approach is the regioselectivity of the nucleophilic attack. The electronic and steric environment of the starting material would influence which fluorine atom is preferentially displaced.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov A plausible strategy for the synthesis of this compound using this technology would involve a starting material such as methyl 2-bromo-6-fluorobenzoate.

This aryl bromide could undergo a palladium-catalyzed coupling reaction with a suitable partner to introduce the precursor to the carboxymethyl group. For example, a Sonogashira coupling with an acetylene (B1199291) derivative, followed by hydration and oxidation, could lead to the target structure. Alternatively, a Heck reaction or a Suzuki coupling could be employed to install a vinyl or allyl group, which could then be oxidatively cleaved to the carboxymethyl group.

Another advanced palladium-catalyzed method is the direct carbonylation of aryl halides. researchgate.net In a hypothetical route, an appropriately substituted fluorinated aryl halide could be subjected to a palladium-catalyzed carboxylation reaction to introduce one of the carboxylic acid functionalities.

The table below outlines a potential route using palladium catalysis.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Bromo-6-fluorotoluene | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | 2-Bromo-6-fluorobenzoic acid |

| 2 | 2-Bromo-6-fluorobenzoic acid | Pd catalyst, ligand, CO, alcohol | Ester of this compound |

| 3 | Ester of this compound | H₃O⁺ or NaOH, then H₃O⁺ | This compound |

These advanced methodologies offer potentially more direct and efficient routes to the target compound, often with milder reaction conditions and broader substrate scope compared to traditional multistep syntheses.

Synthesis of Analogues and Related Compounds

The synthesis of analogues of this compound provides valuable insights into structure-activity relationships and allows for the fine-tuning of its chemical properties. This involves the preparation of positional isomers, compounds with different halogen substituents, and derivatives arising from the carboxymethylation of various aromatic precursors.

Positional Isomers and Their Synthetic Considerations

The synthesis of positional isomers of this compound, such as 2-(carboxymethyl)-3-fluorobenzoic acid, requires careful selection of starting materials and regioselective reactions. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups. For instance, the synthesis of fluorophenylacetic acid derivatives often starts from the corresponding fluoroanilines. A general route involves a diazotization reaction of the fluoroaniline, followed by an addition reaction and subsequent hydrolysis to yield the fluorophenylacetic acid. google.com The specific isomer obtained is dictated by the substitution pattern of the initial fluoroaniline.

The inherent directing effects of the carboxyl and fluoro groups must be considered. The carboxylic acid group is a meta-director in electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-director. britannica.com This can lead to a mixture of products, necessitating separation techniques or the use of directing groups to achieve the desired regioselectivity. For example, a plausible, though not explicitly documented, strategy to synthesize the target compound could involve the ortho-lithiation of a protected 2,6-disubstituted benzene derivative, where one substituent is fluorine and the other is a group that can be later converted to a carboxylic acid. This would be followed by reaction with a suitable electrophile to introduce the carboxymethyl group.

Halogenation Variants in Substituted Benzoic Acid Synthesis

The synthesis of analogues with different halogen substituents (e.g., chlorine, bromine) instead of fluorine, or in addition to it, can be achieved through various halogenation and halogen exchange reactions. The choice of halogenating agent and reaction conditions is critical for controlling the regioselectivity and preventing unwanted side reactions.

Metal-mediated halogen exchange reactions are powerful tools for converting one halogen to another on an aromatic ring. nih.gov For example, an aryl bromide or chloride can be converted to an aryl iodide, which may be more reactive in subsequent cross-coupling reactions. These exchanges can be catalyzed by various transition metals. nih.gov

Furthermore, direct halogenation of benzoic acid derivatives is a common method. However, the directing effects of the substituents must be carefully managed. For instance, the ortho-iodination of aromatic carboxylic acids can be achieved using palladium catalysis in aqueous media, where the carboxyl group acts as a directing group. researchgate.net

The synthesis of polyhalogenated benzoic acids can be complex, and halogen exchange reactions can offer a route to specific isomers that are difficult to obtain through direct halogenation. science.gov For example, the Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aromatic systems under certain conditions. nih.gov

Carboxymethylation of Related Aromatic Systems

Introducing a carboxymethyl group (–CH₂COOH) onto an aromatic ring, particularly in a position ortho to existing substituents, is a key synthetic challenge. Several methods can be considered for the carboxymethylation of aromatic systems related to 2-fluorobenzoic acid.

One potential approach is through a palladium-catalyzed C-H activation/alkylation strategy. Protocols for the ortho-C-H alkylation of benzoic acids using alkylboron reagents have been developed, which could potentially be adapted for carboxymethylation using an appropriate reagent. nih.gov Another strategy involves the carbonylation of benzyl (B1604629) halides. For instance, 2,4-dichlorophenylacetic acid can be synthesized by the carbonylation of 2,4-dichlorobenzyl chloride. researchgate.net This suggests that a suitably substituted 2-fluoro-6-halobenzyl halide could be a precursor to the target molecule.

A rhodium-catalyzed direct C-H carboxymethylation of anilines bearing removable directing groups has also been reported, offering a pathway to phenylacetic acid derivatives. researchgate.net While not directly applicable to an already carboxylated ring, this highlights the potential of directed C-H functionalization.

The table below summarizes some potential precursors and the corresponding carboxymethylation strategies.

| Precursor | Potential Carboxymethylation Strategy |

| 2-Fluoro-6-halobenzoic acid derivative | Ortho-lithiation followed by reaction with a carboxymethylating agent |

| 2-Fluoro-6-methylbenzoic acid | Radical bromination of the methyl group, followed by nucleophilic substitution and conversion to the carboxylic acid |

| 2-Fluorobenzoic acid | Directed ortho C-H activation and carboxymethylation |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, energy efficiency, and the reduction of waste.

The choice of solvent is a major contributor to the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and derived from petrochemicals. royalsocietypublishing.org Greener alternatives include water, supercritical carbon dioxide, and bio-based solvents like ethanol. wikipedia.org For instance, the use of water as a solvent in the ortho-iodination of benzoic acids demonstrates a move towards more sustainable reaction media. researchgate.net

Energy efficiency is another important aspect of green synthesis. The development of reactions that proceed at room temperature, such as a method for synthesizing benzoic acid from toluene (B28343) using visible light catalysis, can significantly reduce energy consumption compared to traditional high-temperature processes. google.com Electrolysis-based methods for benzoic acid production also offer potential for energy savings. researchgate.net

Minimizing waste can be achieved through atom-economical reactions and the use of catalytic processes. For example, C-H activation strategies for carboxymethylation are inherently more atom-economical than multi-step sequences involving the introduction and removal of protecting groups. The sustainable production of benzoic acid derivatives from lignin, a renewable resource, also aligns with the principles of green chemistry. rsc.org

The following table outlines some green chemistry considerations for the synthesis of fluorinated benzoic acids.

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Utilizing water, supercritical CO₂, or bio-based solvents instead of chlorinated or aromatic hydrocarbons. royalsocietypublishing.orgwikipedia.org |

| Energy Efficiency | Employing photocatalysis or electrocatalysis to conduct reactions at ambient temperature and pressure. google.comresearchgate.net |

| Waste Prevention | Designing atom-economical reactions like direct C-H functionalization to reduce byproducts. |

| Use of Renewable Feedstocks | Exploring biosynthetic routes or utilizing biomass-derived starting materials like lignin. rsc.org |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. |

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 2 Carboxymethyl 6 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. mdpi.com The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects of the existing substituents. chemistrytalk.org In the case of 2-(Carboxymethyl)-6-fluorobenzoic acid, the benzene ring is substituted with a fluorine atom, a carboxylic acid group, and a carboxymethyl group.

The directing effects of these substituents are as follows:

Fluorine (-F): The fluorine atom is an ortho-, para-director. wikipedia.org Although it is an electron-withdrawing group through induction (-I effect), it can donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions. wikipedia.orglibretexts.org

Carboxylic Acid (-COOH): The carboxylic acid group is a deactivating and meta-directing group. numberanalytics.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack and directing incoming electrophiles to the meta position. numberanalytics.comorganicchemistrytutor.com

Carboxymethyl (-CH₂COOH): The carboxymethyl group is also considered a deactivating and meta-directing group due to the electron-withdrawing nature of the attached carboxylic acid.

In this compound, the two deactivating groups (-COOH and -CH₂COOH) and the deactivating but ortho-, para-directing fluorine atom collectively reduce the electron density of the aromatic ring, making it less reactive towards electrophiles compared to benzene. The directing influences of the substituents are in opposition. The fluorine atom directs towards positions 3 and 5 (ortho and para to it, respectively), while the carboxylic acid and carboxymethyl groups direct towards positions 4 and 5 (meta to them).

Considering the combined effects, electrophilic substitution is predicted to be challenging. However, if a reaction were to occur, the substitution pattern would be influenced by a combination of these directing effects and steric hindrance from the bulky ortho substituents. nih.govstackexchange.com The positions for potential substitution are C3, C4, and C5. The directing effects are summarized in the table below.

| Position | Directed by -F (ortho, para) | Directed by -COOH (meta) | Directed by -CH₂COOH (meta) |

| C3 | Ortho | ||

| C4 | Meta | ||

| C5 | Para | Meta |

Nucleophilic Reactions at Carboxylic Acid Centers

The two carboxylic acid groups in this compound are primary sites for nucleophilic attack, leading to a variety of derivatives.

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org Both carboxylic acid groups in this compound can undergo esterification. The reactivity of each carboxylic acid group may differ due to steric and electronic factors. The carboxylic acid group directly attached to the aromatic ring is subject to greater steric hindrance from the ortho-fluoro and ortho-carboxymethyl groups, which could potentially slow down the rate of esterification at this position compared to the carboxymethyl group. researchgate.net Studies on the esterification of fluorinated aromatic carboxylic acids have shown that they can be effectively converted to their corresponding esters. wikipedia.org

A general scheme for the esterification with methanol (B129727) is shown below: this compound + 2 CH₃OH (in the presence of H⁺) → Dimethyl 2-(carboxymethyl)-6-fluorobenzoate + 2 H₂O

Amidation: Similar to esterification, amidation can be achieved by reacting the carboxylic acid with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents) or harsh reaction conditions. Direct amidation under catalytic conditions is also possible. stackexchange.comnih.gov The differential reactivity of the two carboxylic acid groups could potentially allow for selective mono-amidation under carefully controlled conditions.

Dicarboxylic acids that can form a five- or six-membered ring can undergo intramolecular dehydration to form a cyclic anhydride (B1165640). orgsyn.org this compound is an analog of homophthalic acid. Homophthalic acid readily forms homophthalic anhydride upon heating or treatment with a dehydrating agent like acetic anhydride. orgsyn.org This suggests that this compound could undergo a similar intramolecular cyclization to form 7-fluoro-isochroman-1,4-dione, a cyclic anhydride.

This compound (with heat or dehydrating agent) → 7-Fluoro-isochroman-1,4-dione + H₂O

This cyclic anhydride would be a reactive intermediate, susceptible to nucleophilic attack, leading to the formation of mono-esters, mono-amides, or other derivatives, similar to the reactivity of homophthalic anhydride. google.comresearchgate.net

Reactions Involving the Carboxymethyl Side Chain

The methylene (B1212753) group (-CH₂-) of the carboxymethyl side chain is positioned between two electron-withdrawing groups (the aromatic ring and the carboxylic acid), making the protons on this carbon acidic and the carbon itself a site for various reactions.

Alkylation: The active methylene group can be deprotonated by a suitable base to form a carbanion, which can then act as a nucleophile in an alkylation reaction with an alkyl halide. organicchemistrytutor.com This allows for the introduction of alkyl substituents at the benzylic position. The choice of base and reaction conditions is crucial to avoid competing reactions such as self-condensation or reactions at the carboxylic acid groups.

Acylation: Similarly, the carbanion generated from the active methylene group can react with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group. This would lead to the formation of a β-keto acid derivative, which could be a precursor for further transformations.

The structure of this compound provides a scaffold for the synthesis of various heterocyclic compounds.

Isochromanone Formation: As mentioned in section 3.2.2, intramolecular cyclization can lead to the formation of an anhydride. Subsequent selective reduction of the ketone carbonyl could potentially yield an isochromanone derivative. Isochromanones are a class of compounds with various biological activities. nih.gov

Nitrogen-Containing Heterocycles: The dicarboxylic acid or its anhydride derivative can be used as a building block for the synthesis of nitrogen-containing heterocycles. For instance, reaction with primary amines or hydrazines could lead to the formation of cyclic imides (phthalimides analogs) or other condensed heterocyclic systems. The reaction of homophthalic anhydride with imines, known as the Castagnoli–Cushman reaction, yields tetrahydroisoquinolones, suggesting that the corresponding anhydride of this compound could undergo similar transformations. nih.govresearchgate.net

Reductions and Oxidations of the Aromatic Core and Functional Groups

Limited specific literature exists on the reduction and oxidation of this compound. However, the reactivity can be inferred from the behavior of related substituted benzoic acids and aromatic compounds.

Reductions:

The aromatic core of benzoic acids is generally resistant to reduction under mild conditions. Catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh) can reduce the aromatic ring to a cyclohexyl ring, but this typically requires high pressures and temperatures. The fluorine substituent is generally stable to these conditions.

The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound to 2-(2-hydroxyethyl)-3-fluorobenzyl alcohol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

Oxidations:

The aromatic ring of this compound is highly resistant to oxidation due to the deactivating effects of the fluorine and carboxyl groups. Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule.

The benzylic methylene group of the carboxymethyl substituent is a potential site for oxidation. Under certain conditions, it could be oxidized to a carbonyl group, although this would require specific reagents to avoid side reactions. For instance, oxidation of substituted toluenes to benzoic acids is a common industrial process, often catalyzed by cobalt or manganese salts. A similar principle could potentially be applied to the carboxymethyl group, though selective oxidation would be challenging. In the context of fluorobenzoic acids, studies on microbial degradation have shown that oxidation can occur, leading to ring cleavage. For example, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates, where initial dioxygenation leads to the formation of fluorocatechols and subsequent ring cleavage. nih.gov

| Functional Group | Reaction Type | Typical Reagents/Conditions | Expected Product |

| Aromatic Ring | Reduction | H₂/Pd, Pt, or Rh (high pressure/temp) | 2-(Carboxymethyl)-6-fluorocyclohexanecarboxylic acid |

| Carboxylic Acids | Reduction | LiAlH₄ | 2-(2-hydroxyethyl)-3-fluorobenzyl alcohol |

| Benzylic Methylene | Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Potential for oxidation to a carbonyl, but likely to be unselective |

Metal-Mediated Transformations and Catalysis

While specific examples involving this compound are scarce, the field of metal-mediated C-H functionalization and cross-coupling reactions of benzoic acids is well-established and provides a framework for predicting its potential reactivity. The carboxylic acid groups can act as directing groups in ortho-C–H functionalization reactions.

Palladium-Catalyzed Reactions:

Palladium catalysis is a powerful tool for the functionalization of aromatic C-H bonds. Benzoic acids can serve as substrates where the carboxyl group directs the catalyst to the ortho position. For instance, Pd(II)-catalyzed ortho-monofluorination of benzoic acid derivatives has been demonstrated using electrophilic fluorinating agents. nih.gov Although the target molecule is already fluorinated, this methodology highlights the potential for further functionalization at the C5 position, which is ortho to the carboxymethyl group.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions have been employed for the decarboxylative cross-coupling of benzoic acids. d-nb.info This process involves the conversion of the carboxylic acid to an aryl radical, which can then participate in various coupling reactions. For this compound, selective decarboxylation of one of the two carboxylic acid groups would be a significant challenge. However, copper-catalyzed decarboxylative hydroxylation of benzoic acids to phenols has been reported, proceeding through a ligand-to-metal charge transfer (LMCT) mechanism. nih.govresearchgate.net

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been utilized for the C-H functionalization of benzoic acids. For example, rhodium(III)-catalyzed amidation of benzoic acids with isocyanates proceeds via ortho C-H activation. researchgate.net

The presence of the fluorine atom can influence the reactivity in these metal-catalyzed transformations. The C-F bond is generally strong, but under certain catalytic conditions, particularly with transition metals, C-F activation and subsequent functionalization can occur. rsc.org

| Metal Catalyst | Reaction Type | Potential Transformation | Key Features |

| Palladium (Pd) | C-H Functionalization | Arylation, halogenation, etc., at the C5 position | Carboxyl group acts as a directing group. |

| Copper (Cu) | Decarboxylative Coupling | Formation of new C-C or C-heteroatom bonds | Involves the generation of an aryl radical intermediate. |

| Rhodium (Rh) | C-H Activation | Amidation, alkylation, etc., at the C5 position | Directed by the carboxyl group. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for elucidating the molecular structure of organic compounds. For 2-(Carboxymethyl)-6-fluorobenzoic acid, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Proton NMR (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The chemical shifts (δ) and coupling constants (J) would be instrumental in confirming the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | - | - | - |

| Aromatic CH | - | - | - |

| Aromatic CH | - | - | - |

| Methylene CH₂ | - | - | - |

| Carboxylic acid OH | - | - | - |

| Carboxylic acid OH | - | - | - |

No experimental data is currently available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide insights into their electronic environments. Separate signals would be expected for the two carboxylic acid carbons, the aromatic carbons (with the carbon attached to the fluorine showing a characteristic splitting), and the methylene carbon.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic C=O | - |

| Carboxylic C=O | - |

| Aromatic C-F | - |

| Aromatic C-COOH | - |

| Aromatic C-CH₂COOH | - |

| Aromatic C-H | - |

| Aromatic C-H | - |

| Aromatic C-H | - |

| Methylene CH₂ | - |

No experimental data is currently available.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, this analysis would show a single resonance for the fluorine atom, and its chemical shift would be indicative of the electronic environment of the fluorinated benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would provide a highly accurate mass measurement of the molecular ion, which would allow for the unambiguous confirmation of the elemental formula, C₉H₇FO₄.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique could be applied to analyze the purity of this compound or to study its presence in complex mixtures, such as in metabolic or environmental samples. However, no specific applications for this compound have been documented in the searched literature.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to be dominated by the characteristic absorptions of its carboxylic acid and fluorinated aromatic moieties.

The most prominent features in the IR spectrum arise from the two carboxylic acid groups. A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid groups is expected to produce a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. The exact position of this band can be influenced by the presence of the fluorine atom and the formation of intermolecular hydrogen bonds.

The presence of the aromatic ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear as weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically result in a series of medium to weak absorptions in the 1450–1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The C-O stretching vibrations of the carboxylic acid groups will also contribute to the spectrum in the 1210–1320 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700–1725 | Strong |

| Aromatic Ring | C-H stretch | >3000 | Weak to Medium |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1210–1320 | Medium |

| Aryl Fluoride | C-F stretch | 1000–1400 | Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active or more intense in Raman versus IR spectra. nih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Symmetric C=C stretch | 1580–1610 | Strong |

| Carboxylic Acid | C=O stretch | 1650–1750 | Medium to Weak |

| Aryl Fluoride | C-F stretch | 1000–1400 | Medium |

| Aromatic Ring | Ring breathing mode | ~1000 | Strong |

X-ray Diffraction Analysis

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. Carboxylic acids have a strong tendency to form centrosymmetric dimers, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. nih.govresearchgate.net This results in a characteristic R²₂(8) ring motif. nih.gov These dimeric units are then further packed into a three-dimensional lattice.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bonding | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | O···O: 2.6–2.7 | Primary interaction, forms dimers |

| Hydrogen Bonding | C-H (Aromatic) | O (Carbonyl) | C···O: 3.0–3.5 | Secondary stabilization |

| Hydrogen Bonding | C-H (Aromatic) | F | C···F: 3.0–3.5 | Secondary stabilization |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Centroid-Centroid: 3.3–3.8 | Contribution to packing stability |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua It is a common approach for predicting molecular properties with high accuracy. For 2-(Carboxymethyl)-6-fluorobenzoic acid, DFT calculations would be essential to understand its fundamental chemical nature. A common functional/basis set combination for such analyses is B3LYP/6-311++G(d,p). dergipark.org.tr

The electronic structure of a molecule governs its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. scielo.org.za For this compound, DFT calculations would pinpoint the localization of these orbitals on the molecule—likely distributed across the aromatic ring and the two carboxylic acid groups—and quantify the energy gap, providing a theoretical basis for its chemical behavior.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | Data not available in literature | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | Data not available in literature | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

DFT calculations are highly effective at predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. dergipark.org.tr For this compound, this would involve identifying the characteristic stretching and bending frequencies for the C=O, C-O, O-H, C-F, and aromatic C-H bonds.

Conformational analysis, also performed using DFT, involves mapping the potential energy surface of the molecule by rotating its flexible dihedral angles. This process identifies the most stable conformers (energy minima). For this compound, the key rotational bonds are those connecting the carboxymethyl and carboxylic acid groups to the benzene (B151609) ring. Studies on similar molecules like 2-chloro-6-fluorobenzoic acid have shown that the orientation of the carboxylic acid group (either cis or trans relative to the ortho substituents) significantly impacts stability, with the cis conformation often being the most stable due to potential intramolecular interactions. dergipark.org.tr

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | Data not available in literature |

| C=O (Carboxylic Acid) | Stretching | Data not available in literature |

| C=O (Carboxymethyl) | Stretching | Data not available in literature |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the presence of a magnetic field, chemical shifts can be predicted. These theoretical values are invaluable for interpreting experimental NMR spectra and confirming structural assignments. For this compound, DFT would predict the chemical shifts for each unique proton, carbon, and fluorine atom in the molecule, aiding in the complete assignment of its NMR spectra.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comunimi.it By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

MD simulations are particularly well-suited for studying how a molecule interacts with its environment, such as a solvent. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe the formation and dynamics of hydrogen bonds and other intermolecular interactions. tandfonline.com For this compound, which has multiple hydrogen bond donor and acceptor sites, MD simulations in an aqueous solution would elucidate its solvation structure. This includes analyzing the radial distribution functions between the solute's functional groups and solvent molecules to understand how water organizes around the molecule and mediates its interactions. tandfonline.comunimi.it

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. It provides a powerful way to understand how molecules pack together and the nature of the forces that hold them in a crystal lattice.

Specific Hirshfeld surface analysis of this compound has not been detailed in the available scientific literature. However, based on the analysis of structurally related compounds, such as other fluorobenzoic acids, a detailed picture of its intermolecular interactions can be postulated. nih.govnih.gov

A Hirshfeld surface is generated by partitioning the electron density in a crystal between the molecules. The surface is mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm surface reveals regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.

For this compound, a Hirshfeld surface analysis would be expected to highlight several key intermolecular interactions:

Hydrogen Bonds: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that these groups would form strong O-H···O hydrogen bonds, leading to the formation of dimers or extended chains in the crystal structure.

π-π Stacking: The aromatic benzene ring could engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.

The results of a Hirshfeld surface analysis are often summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the different types of intermolecular contacts. A hypothetical summary of the percentage contributions of various intermolecular contacts for this compound is presented in the table below.

| Intermolecular Contact | Percentage Contribution (%) |

| O···H / H···O | Value |

| H···H | Value |

| C···H / H···C | Value |

| F···H / H···F | Value |

| C···C | Value |

| O···O | Value |

| F···C / C···F | Value |

| F···F | Value |

| Other | Value |

This table is for illustrative purposes to show how data from a Hirshfeld surface analysis would be presented. The values are not based on actual calculations for the specified compound.

Applications As a Key Intermediate in Complex Molecule Synthesis

Precursor for Fluorinated Heterocycles

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. The synthesis of these structures often relies on versatile building blocks. While fluorinated benzoic acids, in general, can serve as precursors for such syntheses, no specific literature was found detailing the use of 2-(Carboxymethyl)-6-fluorobenzoic acid for the synthesis of fluoroisoquinoline compounds or other nitrogen-containing heterocycles. General methods for constructing nitrogen heterocycles often involve precursors like 2-bromobenzoic acids, but analogous pathways involving the title compound are not documented in the search results.

Building Block for Advanced Aromatic Systems

The construction of complex polyaromatic compounds and ligands for coordination chemistry is a cornerstone of modern materials science. Polycyclic aromatic hydrocarbons (PAHs) are valued for their electronic properties, and bifunctional molecules can act as bridging ligands to create coordination polymers. A bridging ligand is a ligand that connects two or more atoms, typically metal ions. wikipedia.orglibretexts.orgtaylorandfrancis.com While these fields are active areas of research, there is no specific information available that describes the use of this compound as a building block for polyaromatic compounds or as a bridging ligand in coordination chemistry. The literature discusses general principles and other building blocks for these applications, but does not mention the specific subject of this inquiry.

Role in the Synthesis of Specialty Chemicals

Fluorinated organic compounds, such as 2-fluorobenzoic acid, are recognized as vital intermediates in the creation of pharmaceuticals, agrochemicals, and other fine chemicals. nbinno.com The fluorine atom can impart unique properties to the final molecule. However, the role of the specific compound this compound in the synthesis of any particular specialty chemicals is not detailed in the available information.

Advanced Polymeric Materials

This compound serves as a specialized monomer in the synthesis of high-performance polymers, such as polyimides and polyesters, through polycondensation reactions. The incorporation of the fluorine atom into the polymer backbone imparts several desirable properties. researchgate.net Fluorinated polyimides, for example, are known for their excellent thermal stability, chemical resistance, and superior electrical insulating properties. scilit.com

The synthesis typically involves reacting the dicarboxylic acid with a suitable diamine or diol to form the corresponding polyimide or polyester. The fluorine atom enhances the polymer's processability by increasing solubility in organic solvents and can also lead to materials with lower dielectric constants and reduced water absorption, which are critical for applications in microelectronics and aerospace industries. scilit.comaidic.it

Table 1: Enhanced Properties of Fluorinated Polymers Derived from this compound

| Property | Enhancement due to Fluorine Incorporation | Potential Application |

|---|---|---|

| Thermal Stability | Increased resistance to thermal degradation. | Aerospace components, high-temperature adhesives. |

| Chemical Resistance | Improved stability against solvents and corrosive chemicals. | Chemical processing equipment, protective coatings. |

| Dielectric Constant | Lowered dielectric constant reduces signal loss. | Microelectronics, high-frequency circuit boards. |

| Water Absorption | Reduced moisture uptake, improving dimensional stability. | Materials for humid environments, electronic packaging. |

| Solubility | Enhanced solubility in organic solvents for easier processing. | Spin-coating for thin films, membrane formation. |

This table illustrates the general benefits of incorporating fluorine into polymer backbones, a role for which this compound is a suitable precursor.

Agrochemical Intermediates

Fluorinated organic molecules play a crucial role in modern agriculture as active ingredients in herbicides, pesticides, and fungicides. nbinno.comchemimpex.com The presence of fluorine can enhance the biological activity, selectivity, and metabolic stability of these compounds. This compound is a valuable intermediate for the synthesis of novel agrochemicals. nbinno.com

Through chemical modification of its carboxylic acid groups, the compound can be converted into a variety of derivatives, such as esters and amides. These reactions allow for the introduction of different functional groups to create molecules that can target specific biological processes in pests or weeds. ekb.eg For instance, the synthesis of complex diamide (B1670390) insecticides often involves the coupling of a carboxylic acid intermediate with an appropriate amine. nih.govmdpi.com The unique substitution pattern of this compound offers a scaffold for developing new agrochemicals with potentially improved efficacy and environmental profiles.

Table 2: Potential Structural Modifications for Agrochemical Synthesis

| Functional Group Target | Reaction Type | Resulting Derivative | Potential Agrochemical Class |

|---|---|---|---|

| Carboxylic Acid Groups | Esterification | Diester | Herbicide, Insecticide |

| Carboxylic Acid Groups | Amidation | Diamide | Insecticide, Fungicide |

This table outlines synthetic pathways to convert this compound into precursors for various classes of agrochemicals.

Components in Functional Organic Materials

Functional organic materials are at the core of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.comdumelelab.com The performance of these devices is highly dependent on the electronic properties of the constituent organic molecules. lbl.gov this compound can be utilized as a building block for synthesizing π-conjugated molecules and polymers designed for these applications. perepichka.com

The aromatic core of the molecule can be extended through various coupling reactions, while the carboxylic acid groups provide points for attachment to other molecular units or for tuning solubility and solid-state packing. The electron-withdrawing nature of the fluorine atom and the carboxyl groups can be used to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is a critical aspect of designing organic semiconductors. nbinno.com This allows for the precise tuning of the material's optical and electronic properties for specific device applications. deliuslab.com

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Promising research avenues include the development of advanced catalytic systems. For instance, transition-metal-catalyzed C-H activation and carboxylation reactions could offer a more direct approach to introduce the carboxylic acid groups onto a fluorinated aromatic precursor. Such methods could potentially reduce the number of synthetic steps, minimize waste, and improve atom economy. Another area of exploration involves novel fluorination techniques. While classic methods often require harsh conditions, newer reagents and catalytic approaches for late-stage fluorination could provide milder and more selective pathways. arkat-usa.orgumn.edu

A comparison of a hypothetical improved synthetic approach against a traditional method is outlined below.

| Parameter | Traditional Synthetic Route (e.g., Grignard-based) | Proposed Novel Route (e.g., C-H Activation/Flow Chemistry) |

|---|---|---|

| Starting Material | Multi-substituted halogenated benzene (B151609) | Simpler fluorinated aromatic precursor |

| Number of Steps | 4-6 steps | 2-3 steps |

| Key Reactions | Grignard formation, carboxylation, side-chain oxidation | Directed C-H activation, catalytic carboxylation |

| Projected Yield | Low to moderate | Moderate to high |

| Selectivity | Potential for regioisomeric byproducts | High regioselectivity guided by directing groups |

| Scalability | Challenging due to cryogenic conditions | More amenable to continuous flow and scale-up |

Exploration of Untapped Reactivity Profiles

The reactivity of 2-(Carboxymethyl)-6-fluorobenzoic acid is largely unexplored. The interplay between the electron-withdrawing fluorine atom and the two carboxylic acid groups, all in close proximity, creates a unique electronic and steric environment. Future research should systematically investigate its reactivity to unlock new synthetic possibilities.

Key areas for exploration include:

Selective Functionalization: Developing protocols for the selective reaction of one carboxylic acid group over the other would be a significant advancement. This could be achieved by exploiting the subtle differences in their acidity and steric hindrance, enabling the synthesis of complex unsymmetrical derivatives.

Intramolecular Cyclization: The proximity of the carboxymethyl group to the benzoic acid moiety and the fluorine atom could facilitate novel intramolecular cyclization reactions. Under specific conditions, dehydration or other activation methods could lead to the formation of unique lactone or other heterocyclic systems containing a fluorinated benzene ring.

Decarboxylative Cross-Coupling: Investigating the selective decarboxylation of one of the carboxyl groups to generate an aryl carbanion equivalent for use in cross-coupling reactions could open pathways to a wide range of derivatives that are otherwise difficult to synthesize.

Ortho-Fluorine Reactivity: While the C-F bond is typically strong, its activation in ortho-substituted systems is a known phenomenon. alfa-chemistry.com Research could explore conditions under which the fluorine atom could be displaced by other nucleophiles, further expanding the synthetic utility of the molecule. Quantum chemical calculations could be employed to understand the potential energy landscapes and rationalize experimental outcomes for such reactions. nih.gov

Advanced Materials Science Applications Beyond Established Uses

Organofluorine compounds are highly valued in materials science for the unique properties they impart, including high thermal stability, chemical inertness, and specific electronic characteristics. alfa-chemistry.comnumberanalytics.com this compound, as a bifunctional monomer, is a promising building block for novel polymers and materials.

Future applications could include:

High-Performance Polymers: Its use as a monomer in the synthesis of polyesters, polyamides, or polyimides could yield materials with enhanced thermal stability and chemical resistance due to the presence of the fluorine atom. The asymmetric nature of the monomer could also influence polymer chain packing and morphology, leading to unique mechanical or optical properties.

Metal-Organic Frameworks (MOFs): The two carboxylic acid groups make it an ideal ligand for constructing novel MOFs. The specific geometry and fluorinated backbone could result in frameworks with tailored pore sizes and chemical environments, potentially useful for gas storage, separation, or catalysis.

Functional Coatings: The strong C-F bond contributes to low surface energy and hydrophobicity. nih.gov Polymers or materials derived from this compound could be used to create water-repellent and anti-stick coatings for a variety of demanding applications.

| Potential Material Class | Key Monomer Feature | Projected Properties | Potential Application |

|---|---|---|---|

| Fluorinated Polyamides | Dicarboxylic acid functionality | High thermal stability, chemical resistance, low moisture uptake | Aerospace components, specialty membranes |

| Metal-Organic Frameworks (MOFs) | Rigid, angled dicarboxylate linker | Unique pore structure, enhanced chemical stability | Selective gas separation, heterogeneous catalysis |

| Specialty Polyesters | Asymmetric dicarboxylic acid | Modified crystallinity, enhanced solubility in organic solvents | Advanced optics, specialty films |

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. nih.govpharmtech.com The synthesis and derivatization of this compound are well-suited for these technologies.

Flow Synthesis: Performing synthetic steps, especially those that are highly exothermic or involve hazardous reagents, in continuous flow reactors can significantly improve safety and control over reaction parameters like temperature and pressure. researchgate.netalmacgroup.com A multi-step flow synthesis could be designed to produce the target compound or its derivatives with high purity and consistency, minimizing the handling of unstable intermediates. allfordrugs.com

Automated Synthesis Platforms: An automated system could be employed to rapidly generate a library of derivatives from the core this compound structure. oxfordglobal.com By systematically varying reaction partners in, for example, amidation or esterification reactions, hundreds of new compounds could be synthesized and screened for desired properties, accelerating the discovery process for new materials or biologically active molecules. This high-throughput approach is crucial for efficiently exploring the vast chemical space around this versatile building block. nih.gov

Multidisciplinary Research at the Interface of Organic and Materials Chemistry

The full potential of this compound will be realized through collaborative, multidisciplinary research. Organic chemists can focus on developing efficient synthetic routes and exploring its fundamental reactivity, while materials chemists can utilize the compound as a unique building block for next-generation functional materials.

This interface is where innovation is most likely to occur. For example, understanding the subtle electronic effects of the fluorine substitution (an area of organic chemistry) is crucial for designing polymers with specific dielectric properties for electronics applications (a goal of materials science). rsc.org Similarly, developing selective derivatization strategies will allow materials scientists to precisely tune the properties of resulting polymers or MOFs. This synergistic relationship between fundamental organic chemistry and applied materials science will be key to unlocking the promising future of this compound and related compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(carboxymethyl)-6-fluorobenzoic acid derivatives?

- Methodological Answer : A common approach involves functionalizing the benzoic acid core via esterification or thiourea coupling. For example, thioureido derivatives of 6-fluorobenzoic acid (e.g., 2-(3-(cyclopropanecarbonyl)thioureido)-6-fluorobenzoic acid) can be synthesized by reacting 6-fluorobenzoic acid precursors with thiourea reagents under acidic conditions, achieving yields up to 59% . Optimization of reaction time, temperature, and catalyst selection (e.g., H₂SO₄ for esterification) is critical, as demonstrated in analogous syntheses of ethyl-substituted benzoic acids .

Q. How can spectroscopic techniques validate the structure of fluorinated benzoic acid derivatives?

- Methodological Answer : IR spectroscopy is pivotal for identifying functional groups like carboxylic acids (C=O stretch ~1688 cm⁻¹) and thiourea moieties (N-H stretch ~3187 cm⁻¹) in derivatives such as 2-(3-(cyclopropanecarbonyl)thioureido)-6-fluorobenzoic acid . Mass spectrometry (EI-MS) further confirms molecular weight and fragmentation patterns, as exemplified in NIST data for structurally similar 2-fluoro-6-(trifluoromethyl)benzoic acid .

Q. What purification methods are recommended for fluorobenzoic acid intermediates?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel is effective. For thioureido derivatives, purity >95% can be achieved via gradient elution with ethyl acetate/hexane systems, as noted in synthetic protocols for related compounds .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in crystallographic data for fluorinated benzoic acids?

- Methodological Answer : Programs like SHELXL refine crystal structures by optimizing parameters for bond lengths, angles, and thermal displacement. For high-resolution data, SHELXPRO can model twinned or disordered structures, as demonstrated in small-molecule crystallography . Density Functional Theory (DFT) calculations further validate electronic properties, such as fluorine’s inductive effects on aromatic ring electron density.

Q. How do substituent effects (e.g., carboxymethyl vs. ethyl) influence the reactivity of 6-fluorobenzoic acids?

- Methodological Answer : Comparative studies of 2-ethyl-6-hydroxybenzoic acid (synthesized via esterification ) and carboxymethyl derivatives reveal steric and electronic impacts. The carboxymethyl group increases steric hindrance, reducing nucleophilic substitution rates, while fluorine’s electronegativity enhances acid dissociation (pKa shifts). Kinetic studies under varying pH and temperature conditions are recommended.

Q. What strategies mitigate low yields in thiourea-functionalized benzoic acid syntheses?

- Methodological Answer : Low yields (~59% in thioureido derivatives ) often arise from side reactions (e.g., hydrolysis). Strategies include:

- Using anhydrous conditions and inert atmospheres.

- Employing coupling agents (e.g., DCC) to activate carboxylic acid groups.

- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion.

Q. How can impurity profiles of fluorobenzoic acid derivatives be characterized for pharmaceutical applications?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS identifies impurities (e.g., unreacted intermediates). For example, impurity standards for 2-(2-bromo-6-chlorophenyl)amino phenyl acetic acid use reverse-phase C18 columns and gradient elution . Accelerated stability studies (40°C/75% RH) assess degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.